Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2060024-91-9
VCID: VC6242295
InChI: InChI=1S/C9H10ClF2NO2S/c1-9(2,3)15-7(14)5-4(6(11)12)13-8(10)16-5/h6H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=C(N=C(S1)Cl)C(F)F
Molecular Formula: C9H10ClF2NO2S
Molecular Weight: 269.69

Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate

CAS No.: 2060024-91-9

Cat. No.: VC6242295

Molecular Formula: C9H10ClF2NO2S

Molecular Weight: 269.69

* For research use only. Not for human or veterinary use.

Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate - 2060024-91-9

Specification

CAS No. 2060024-91-9
Molecular Formula C9H10ClF2NO2S
Molecular Weight 269.69
IUPAC Name tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C9H10ClF2NO2S/c1-9(2,3)15-7(14)5-4(6(11)12)13-8(10)16-5/h6H,1-3H3
Standard InChI Key QZADFZKVDGZSKU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=C(N=C(S1)Cl)C(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The thiazole ring system serves as the central scaffold, with substitutions at key positions dictating its reactivity and physicochemical properties. The tert-butyl ester at position 5 provides steric bulk and hydrolytic stability, while the chlorine atom at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions. The difluoromethyl group at position 4 introduces electron-withdrawing effects, influencing the compound’s electronic distribution and metabolic stability .

Table 1: Key Structural Features

PositionSubstituentRole
2ChlorineElectrophilic site for substitution
4DifluoromethylElectron-withdrawing group
5Tert-butyl carboxylateSteric protection, solubility

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the compound’s structure. For analogous thiazole derivatives, 1H^1H-NMR typically shows a singlet for the tert-butyl group at δ\delta 1.4–1.6 ppm, while 19F^{19}F-NMR reveals coupling patterns for the difluoromethyl group near δ\delta -110 to -120 ppm . High-resolution MS data for similar compounds align with molecular formulas such as C10H11ClF2NO2S\text{C}_{10}\text{H}_{11}\text{ClF}_2\text{NO}_2\text{S}, yielding a molecular ion peak at m/z 294.02 [M+H]+^+ .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate involves multi-step protocols, often starting from simpler thiazole precursors. A common approach includes:

  • Thiazole Ring Formation: Condensation of thioamides with α-halo carbonyl compounds. For example, reacting tert-butyl 2-chloroacetate with a difluoromethyl-substituted thiourea derivative under basic conditions .

  • Functionalization: Introduction of the difluoromethyl group via radical fluorination or nucleophilic displacement using reagents like sodium difluoromethanesulfinate .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1K2_2CO3_3, DMF, 80°C, 12 h65%
2ClCF2_2SO2_2Na, CuI, DMSO, 100°C52%

Optimization Challenges

Steric hindrance from the tert-butyl group and the electron-deficient nature of the thiazole ring complicate reaction kinetics. Solvent selection (e.g., DMF or THF) and catalysis (e.g., palladium or copper complexes) are critical for improving yields .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits moderate thermal stability, with decomposition observed above 200°C. Its solubility profile is solvent-dependent:

  • High solubility: Dichloromethane, THF.

  • Low solubility: Water, hexane.

Table 3: Physical Properties

PropertyValueMethod
Melting Point98–102°CDSC
LogP2.8HPLC
Vapor Pressure (25°C)0.15 mmHgTGA

Spectroscopic Data

  • IR (KBr): Strong absorption at 1720 cm1^{-1} (C=O ester), 1140 cm1^{-1} (C-F).

  • UV-Vis: λmax\lambda_{\text{max}} = 254 nm (ππ\pi \rightarrow \pi^* transition of the thiazole ring) .

Applications in Drug Discovery

Role as a Synthetic Intermediate

This compound is a precursor in the synthesis of kinase inhibitors and antiviral agents. For instance, its chloro and carboxylate groups enable coupling reactions with amines to form carboxamide derivatives, as seen in patent WO2020095215A1 .

Case Study: Anticancer Activity

Derivatives of tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate have shown inhibitory activity against EGFR (epidermal growth factor receptor) with IC50_{50} values <100 nM. Structural modifications at the 4-position enhance target selectivity .

Future Directions

Synthetic Methodology Improvements

Advances in continuous-flow chemistry and biocatalysis could address current yield limitations. For example, enzymatic fluorination may offer greener alternatives to traditional methods .

Expanding Therapeutic Applications

Ongoing research explores its utility in neurodegenerative diseases, leveraging its blood-brain barrier permeability predicted by in silico models .

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